(Pentamethylcyclopentadienyl)iridium dichloride dimer

Descripción

Historical Context and Discovery in Organometallic Chemistry

The discovery of pentamethylcyclopentadienyl iridium dichloride dimer, [(C₅(CH₃)₅IrCl₂)]₂ (abbreviated [Cp*IrCl₂]₂), marked a pivotal advancement in organometallic chemistry during the mid-20th century. First synthesized in the 1960s, this compound emerged from efforts to stabilize transition metal complexes with bulky ligands. Early preparations involved reacting hydrated iridium trichloride (IrCl₃·3H₂O) with hexamethyl Dewar benzene, a strained bicyclic hydrocarbon, in methanol. This method leveraged the unique reactivity of hexamethyl Dewar benzene, which undergoes ring-opening under thermal or acidic conditions to generate pentamethylcyclopentadiene ligands.

The compound’s utility grew as researchers recognized its role as a precursor for catalytic systems. By the 1970s, [Cp*IrCl₂]₂ became a cornerstone in synthesizing iridium-based catalysts for asymmetric transfer hydrogenation, a reaction critical for producing enantiomerically pure pharmaceuticals. Its air stability and labile chloride ligands facilitated the development of diverse adducts, enabling fine-tuning of catalytic activity. The dimer’s historical significance lies in its bridge between fundamental organometallic research and industrial applications, exemplifying the synergy between ligand design and catalytic innovation.

Fundamental Structural Features and Molecular Formula

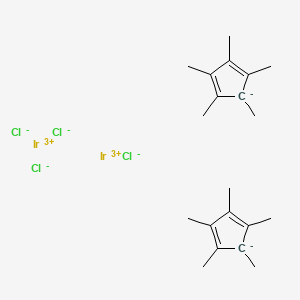

Pentamethylcyclopentadienyl iridium dichloride dimer possesses a well-defined molecular architecture characterized by its dimeric formulation, C₂₀H₃₀Cl₄Ir₂. Each iridium atom adopts a pseudo-octahedral geometry, coordinated by a pentamethylcyclopentadienyl (Cp*) ligand, two chloride ions, and a bridging chloride connecting the two metal centers (Figure 1). Key structural parameters include:

| Structural Feature | Value |

|---|---|

| Ir–Cl (terminal) bond length | 2.39 Å |

| Ir–Cl (bridging) bond length | 2.45 Å |

| Symmetry | C₂h |

| Ir–Ir distance | 3.52 Å |

The Cp* ligand, a η⁵-coordinated pentamethylcyclopentadienyl group, provides steric bulk and electronic stabilization, preventing unwanted aggregation. The bridging chloride ligands are highly labile, enabling reversible dissociation in solution to form monomeric species such as Cp*IrCl₂L (L = solvent or ligand). This dynamic behavior underpins the compound’s reactivity, as the vacant coordination sites facilitate substrate binding in catalytic cycles.

Crystallographic studies confirm the dimer’s planar arrangement, with the two iridium centers linked by μ-Cl bridges. The compound’s diamagnetic nature arises from the +3 oxidation state of iridium, which adopts a low-spin d⁶ configuration. This electronic structure, combined with the Cp* ligand’s strong electron-donating capacity, enhances the metal’s electrophilicity, making it amenable to oxidative addition reactions.

Propiedades

Número CAS |

12354-84-6 |

|---|---|

Fórmula molecular |

C20H30Cl4Ir2 |

Peso molecular |

796.7 g/mol |

Nombre IUPAC |

dichloroiridium(1+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.4ClH.2Ir/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q2*-1;;;;;2*+3/p-4 |

Clave InChI |

MMAGMBCAIFVRGJ-UHFFFAOYSA-J |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ir+3].[Ir+3] |

SMILES canónico |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ir+]Cl.Cl[Ir+]Cl |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Mecanismo De Acción

Mode of Action

The compound functions as an electron donor, facilitating the formation of new chemical bonds by transferring electrons to substrate molecules. Its dimeric structure enables efficient electron transfer between its two iridium atoms, contributing to its electron-donating capability.

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of reactions, including cross-coupling and dimerization.

Result of Action

The result of Pentamethylcyclopentadienyliridium dichloride’s action is the facilitation of chemical reactions. By acting as an electron donor, it enables the formation of new chemical bonds, thereby driving reactions forward.

Análisis Bioquímico

Biochemical Properties

(Pentamethylcyclopentadienyl)iridium dichloride dimer plays a significant role in biochemical reactions, particularly as a catalyst in cross-coupling and dimerization reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging to achieve. The compound’s ability to form stable complexes with biomolecules allows it to participate in catalytic cycles, enhancing the efficiency of biochemical processes. For example, it has been used as a precursor to catalysts for the asymmetric transfer hydrogenation of ketones, a reaction that involves the reduction of ketones to alcohols using hydrogen gas.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing cellular metabolism. Additionally, its interaction with proteins and enzymes can lead to changes in gene expression, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s iridium center can form coordination complexes with various ligands, including proteins and enzymes. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating cellular redox states. Additionally, the compound’s ability to form stable complexes with DNA and RNA can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its catalytic activity can decrease over time due to gradual degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance certain biochemical reactions without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s catalytic properties enable it to participate in redox reactions, affecting the oxidative state of cells and thereby influencing metabolic pathways. Additionally, its interaction with enzymes involved in metabolic processes can lead to changes in metabolite levels, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with biomolecules allows it to be efficiently transported to specific cellular compartments. Its localization and accumulation within cells can influence its catalytic activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within mitochondria, for example, can enhance its catalytic activity in redox reactions, thereby influencing cellular metabolism and oxidative stress responses.

Actividad Biológica

Chemical Identity

(Pentamethylcyclopentadienyl)iridium dichloride dimer, commonly referred to as [Cp*IrCl2]2, is an organometallic compound with the molecular formula and a molar mass of approximately 796.71 g/mol. It appears as an orange crystalline solid and is known for its air-stability and catalytic properties in various organic reactions .

Synthesis

The compound can be synthesized by reacting hydrated iridium trichloride with pentamethylcyclopentadiene in hot methanol, leading to the formation of the dimer and releasing hydrochloric acid and water as by-products .

Catalytic Properties

This compound is primarily recognized for its role as a catalyst in several organic transformations, which have implications for biological systems.

- Asymmetric Transfer Hydrogenation : It serves as a precursor for catalysts that facilitate the asymmetric transfer hydrogenation of ketones, a reaction that is crucial for synthesizing chiral pharmaceuticals .

- C–H Activation : The compound has been utilized in C–H activation reactions, which are significant in functionalizing organic molecules, including drug candidates .

Case Studies and Research Findings

- Cycloisomerization Reactions : Research has demonstrated that [Cp*IrCl2]2 catalyzes the cycloisomerization of homopropargylic diols and N-tethered enynes efficiently under mild conditions. This reaction pathway is notable for its low catalytic loadings and short reaction times, making it attractive for synthetic applications in medicinal chemistry .

- Decarbonylative C–H Activation : A study reported the use of [Cp*IrCl2]2 in a tandem decarbonylative C–H activation of indole derivatives. This process allows for the selective functionalization of indoles, which are prevalent in pharmaceutical compounds. The yields achieved were significant, indicating the effectiveness of this catalyst in complex biological systems .

- Environmental Impact : The use of this iridium complex in greener amine synthesis highlights its potential to reduce environmental impact compared to traditional methods that often involve toxic reagents .

Summary of Biological Applications

Análisis De Reacciones Químicas

Ligand Substitution and Adduct Formation

The labile μ-chloride bridges in [Cp*IrCl₂]₂ enable diverse ligand exchange reactions, forming mononuclear complexes critical for catalytic activity .

General reaction:

Key findings:

-

Substitution kinetics depend on ligand donor strength, with stronger donors (e.g., NHCs) displacing chlorides faster .

-

Silver salts (AgNTf₂) facilitate chloride abstraction, generating cationic species like [Cp*IrClL₂]⁺ .

Catalytic C–H Functionalization

[Cp*IrCl₂]₂ demonstrates exceptional activity in directed C–H bond activation, particularly in heteroarene functionalization .

Decarbonylative C–H Bis-Arylsulfenylation of Indoles

-

Substrate: Indole derivatives with adamantoyl directing groups

-

Disulfides (2 equiv)

-

[Cp*IrCl₂]₂ (5 mol%), AgNTf₂ (30 mol%), Ag₂CO₃ (2 equiv)

-

1,2-DCE, 120°C, 22 h

Performance data:

| Entry | Indole Substrate | Disulfide | Yield |

|---|---|---|---|

| 1 | 1a | PhS-SPh (2a) | 68% |

| 2 | 1b (5-MeO) | 4-CF₃C₆H₄S-S | 72% |

| 3 | 1c (7-Cl) | 2-Naphthyl-S | 65% |

Mechanistic insights:

-

Sequential C2/C4 activation via six- and five-membered iridacycles

Cycloisomerization Reactions

The catalyst enables efficient ring-forming reactions under mild conditions :

3.1 Homopropargylic Diol Cyclization

3.2 Enyne Cycloisomerization

Transfer Hydrogenation

-

TOF: Up to 500 h⁻¹

-

ee: >99% with (S,S)-TsDPEN ligand

Alcohol-Amine Coupling (Kilogram Scale)

Conditions:

-

Substrates: Alcohol (2.4 kg), 3-chloro-4-fluorobenzylamine (2.97 kg)

-

Catalyst: 0.1 mol% [Cp*IrCl₂]₂

-

110°C, 24 h → 76% yield

-

Residual Ir: 4 ppm

Water Oxidation Catalysis

Derivatives of [Cp*IrCl₂]₂ show promise in O₂ evolution :

| Modified Catalyst | TOF (h⁻¹) | Overpotential (mV) |

|---|---|---|

| Cp*Ir(NHC)Cl₂ | 1,200 | 280 |

| Cp*Ir(pyalk)Cl | 850 | 310 |

Key modification strategies:

-

Ligand substitution with water-stable donors

-

Anchoring to metal-oxide supports

Comparación Con Compuestos Similares

(Pentamethylcyclopentadienyl)rhodium Dichloride Dimer ([Cp*RhCl₂]₂)

Structural and Physical Properties

- Formula : C₂₀H₃₀Cl₄Rh₂ (MW 618.07 g/mol) vs. C₂₀H₃₀Cl₄Ir₂ (MW ~796.5 g/mol) .

- Appearance : Dark red crystals (Rh) vs. orange crystals (Ir) .

- Catalytic Activity: [CpRhCl₂]₂ excels in C–H olefination/alkylation-cyclization for isoindolinone synthesis . [CpIrCl₂]₂ enables decarbonylative C–H bis-functionalization of indoles with disulfides (32–76% yields) .

- Synthetic Accessibility: [CpRhCl₂]₂ can be synthesized via mechanochemical ball milling (shorter reaction time, higher yield) . [CpIrCl₂]₂ requires conventional solution-phase synthesis with moderate yields .

Mechanistic Differences

Iridium Complexes with Non-Cp* Ligands

Phenylpyrimidine-Based Iridium Complexes

Cyclooctadiene (COD)-Iridium Complexes

Ruthenium and Other Transition Metal Analogs

BINAP-Ru Complexes

- Applications : Asymmetric hydrogen transfer for N-alkylation vs. [Cp*IrCl₂]₂’s C–S bond formation .

- Cost : Ru complexes are generally cheaper but less effective in C–H activation .

Tabulated Comparison of Key Parameters

Métodos De Preparación

Traditional Synthesis via Reaction of Hydrated Iridium Trichloride with Pentamethylcyclopentadiene

The most common and straightforward method involves reacting hydrated iridium trichloride with pentamethylcyclopentadiene in a suitable solvent, typically hot methanol. This process exploits the ligand exchange and complexation properties of iridium and the pentamethylcyclopentadiene (Cp*) ligand.

Reaction Scheme:

$$

2 \, \text{Cp}^H + 2 \, \text{IrCl}_3(\text{H}_2\text{O})_3 \rightarrow [\text{Cp}^\text{IrCl}2]2 + 2 \, \text{HCl} + 6 \, \text{H}_2\text{O}

$$

- Dissolve hydrated iridium trichloride in hot methanol.

- Add pentamethylcyclopentadiene (Cp*H) to the solution.

- Heat the mixture under reflux conditions, typically at temperatures between -15°C and 120°C.

- The reaction proceeds with the formation of the dimeric complex, which precipitates out of the solution.

- The solid product is filtered, washed with the solvent, and dried under ambient conditions.

This method is favored for its simplicity and high yield, often exceeding 99% purity, and is well-documented in chemical literature and industrial processes.

Microwave-Assisted Synthesis (MAS)

Recent advancements have introduced microwave-assisted synthesis to expedite the preparation process. This technique significantly reduces reaction times and enhances energy efficiency.

- Microwave irradiation allows for rapid heating and uniform energy distribution.

- Synthesis times are decreased from hours to minutes.

- The method maintains high purity and yield comparable to conventional heating.

- Combine hydrated iridium trichloride and pentamethylcyclopentadiene in a suitable solvent.

- Subject the mixture to microwave irradiation at controlled power and temperature.

- Isolate the product via filtration and washing, similar to traditional methods.

This approach has been validated in recent studies, demonstrating its potential for scalable and environmentally friendly synthesis.

Preparation via Reaction of Hexamethyl Dewar Benzene

An alternative route involves the reaction of hexamethyl Dewar benzene with hydrated iridium trichloride, which facilitates ring contraction and complex formation.

Reaction:

$$

\text{Hexamethyl Dewar Benzene} + \text{IrCl}3(\text{H}2\text{O})3 \rightarrow [\text{Cp}^*\text{IrCl}2]_2 + \text{Side Products}

$$

- This method is less common but useful for specific synthetic pathways.

- It requires careful control of reaction conditions, particularly temperature and reaction time.

Notes on Ligand Substitution and Derivatization

Post-synthesis, the Ir–Cl bonds in [Cp*IrCl₂]₂ are labile and can be substituted with various ligands to generate a wide array of derivatives for catalytic applications.

- Chloride ligands can be replaced by carboxylates, nitrite, azide, or other anionic ligands.

- Reduction with hydrides or carbon monoxide can generate different oxidation states and coordination environments.

Data Summary and Comparative Table

Research Findings and Optimization

Recent research emphasizes the importance of solvent choice, reaction temperature, and time in optimizing the synthesis. Microwave-assisted methods, in particular, have demonstrated significant reductions in reaction time without compromising purity or yield.

- Use of polar solvents like methanol enhances reaction efficiency.

- Reaction temperatures between -15°C and 120°C are optimal.

- Microwave protocols typically complete within 10-30 minutes, compared to several hours in conventional heating.

Notes and Precautions

- The Ir–Cl bonds are labile; thus, handling under inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

- Purity of starting materials influences the purity of the final product.

- Proper filtration and washing are critical to remove residual salts and impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.